YM 298198 hydrochloride
Overview
Description
YM 298198 hydrochloride is a small molecule inhibitor that has been extensively studied in scientific research for its potential therapeutic applications. It is a potent and selective inhibitor of the protein kinase CK1δ, which plays a crucial role in regulating various cellular processes such as circadian rhythm, Wnt signaling, and DNA damage response.
Scientific Research Applications
1. Neurotransmission and Neurological Disorders
YM 298198 Hydrochloride is primarily studied for its role in neurotransmission and the pathogenesis of neurological disorders. A study by Kohara et al. (2005) discusses YM 298198 as a noncompetitive antagonist of metabotropic glutamate receptor type 1 (mGluR1), playing important roles in neurotransmission and various neurological disorders. The research highlights its potential as a useful pharmacological tool for in vitro and in vivo experiments due to its highly active properties and selective binding to mGluR1 over other receptor types (Kohara et al., 2005).
2. Analgesic Effects in Hyperalgesic Mice
In the same study by Kohara et al., YM 298198 Hydrochloride demonstrated significant analgesic effects in streptozotocin-induced hyperalgesic mice. This finding is particularly important as it suggests the compound's potential therapeutic application in pain management without causing performance impairment in motor function tests (Kohara et al., 2005).
3. Potential in Treating Allergic Diseases
YM 341619 Hydrochloride, a related compound, has shown effectiveness in suppressing the differentiation of spleen T cells into Th2 cells, thereby reducing allergic responses. This compound's selective inhibition of Th2 subset differentiation makes it a potential therapeutic agent for allergic diseases such as asthma, atopic dermatitis, and allergic rhinitis (Ohga et al., 2008).
4. Blocking Mechanotransducer Activity in Type I Mechanoreceptors
A study by Cahusac and Mavulati (2009) suggests that non-competitive mGlu1 receptor antagonists like YM 298198 can block the activity of slowly adapting type I mechanoreceptor units in the rat sinus hair follicle. This finding indicates a potential application in understanding and possibly manipulating mechanosensitive channel proteins, which could have implications in the study of Merkel cell carcinoma and other mechanotransduction-related processes (Cahusac & Mavulati, 2009).
properties
IUPAC Name |
7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS.ClH/c1-11-16(17(23)21(2)13-6-4-3-5-7-13)24-18-20-14-9-8-12(19)10-15(14)22(11)18;/h8-10,13H,3-7,19H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTJVUVCSUWZTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC3=C(N12)C=C(C=C3)N)C(=O)N(C)C4CCCCC4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662765 | |
Record name | 6-Amino-N-cyclohexyl-N,3-dimethyl[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20662765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
YM 298198 hydrochloride | |
CAS RN |
748758-45-4 | |
Record name | 6-Amino-N-cyclohexyl-N,3-dimethyl[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20662765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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